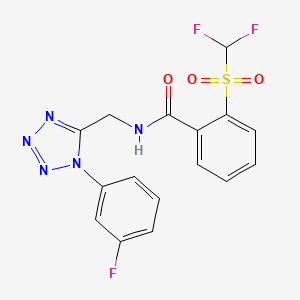

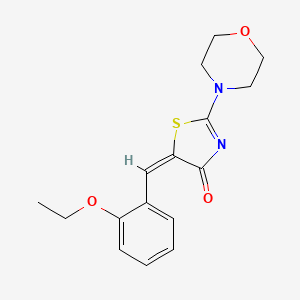

![molecular formula C9H16N2O2 B2527671 2,6-Dimethyl-1-[(E)-2-nitroethenyl]piperidine CAS No. 2225181-76-8](/img/structure/B2527671.png)

2,6-Dimethyl-1-[(E)-2-nitroethenyl]piperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Enantiocontrolled Synthesis Analysis

The enantiocontrolled synthesis of 2,6-disubstituted piperidines is a significant area of study due to the biological activity of these compounds. A novel approach to synthesizing these molecules involves the desymmetrization of meso-2,6-dimethoxy-eta-(3,4,5)-dihydropyridinylmolybdenum complexes. This method, which includes a sequence of methoxide abstraction and nucleophilic addition, has been successfully applied to the total synthesis of (-)-dihydropinidine and (-)-andrachcinidine, showcasing its potential for creating complex piperidine derivatives with high enantioselectivity .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be complex and varies significantly depending on the substituents attached to the piperidine ring. For instance, the crystal structure of a 1:1 complex of 1-piperidineacetic acid with 2,6-dichloro-4-nitrophenol revealed that piperidine derivatives could form stable hydrogen-bonded complexes, which can further aggregate into centrosymmetric dimers. These structures are stabilized by various hydrogen bonds and electrostatic interactions, which are crucial for the stability of the crystal lattice . Similarly, the conformation of the piperidine ring and the orientation of its substituents can be influenced by the presence of a nitroso group, as seen in the structural investigation of 2,6-di-2-furyl-3,5-dimethyl-4-piperidinone and its N-nitroso derivative .

Chemical Reactions Analysis

Piperidine derivatives can participate in a variety of chemical reactions, forming stable complexes with other molecules. For example, (R/S)-piperidinium-3-carboxylic acid forms a stable hydrogen-bonded complex with 2,6-dichloro-4-nitrophenol, where proton transfer occurs between the two molecules. The resulting complexes can aggregate into larger structures, such as cyclic dimers and cyclamers, through additional hydrogen bonds. These reactions are not only important for understanding the chemical behavior of piperidine derivatives but also for their potential applications in materials science and pharmaceuticals .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For instance, the crystal structure of (2S,4R)-ethyl 4-nitromethyl-1-[(S)-1-phenylethyl]-6-sulfanylidenepiperidine-2-carboxylate shows that the piperidine ring can adopt different conformations, such as an envelope conformation, which affects the molecule's overall geometry and physical properties. Intramolecular hydrogen bonding and intermolecular interactions play a significant role in the formation of crystal structures and can affect the melting point, solubility, and other physical properties of these compounds . Additionally, the synthesis of piperazine derivatives, such as the one described in paper , can lead to molecules with weak intramolecular interactions and specific crystal packing patterns, which are essential for understanding the material's properties.

科学的研究の応用

Synthesis and Antihypertensive Activity

Research on compounds with similar structural features, such as 6,7-disubstituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyrans, has shown significant antihypertensive activity. These compounds, synthesized via a process involving piperidine or pyrrolidine, exhibit potent blood pressure lowering effects, highlighting their potential in developing antihypertensive drugs (Evans et al., 1983).

Conformational Studies

The stereochemistry of certain dimethyl piperidin-4-one oximes has been studied, revealing their existence largely in boat conformations. This research into the conformational properties of piperidine derivatives provides a foundation for understanding the chemical behavior and potential reactivity of related compounds (Muthukumaran et al., 2019).

Pharmacological Effects

Studies on the synthesis and pharmacological activity of certain dihydropyridine derivatives, which share functional groups with "2,6-Dimethyl-1-[(E)-2-nitroethenyl]piperidine," indicate their potential as calcium antagonists for treating hypertension and angina. This highlights the therapeutic potential of structurally related compounds (Muto et al., 1988).

Crystal Structures and Pharmacological Activity

The crystal structures of calcium channel antagonists related to dihydropyridines have been analyzed, providing insights into the relationship between molecular conformation and pharmacological activity. This research suggests that minimal ring distortion enhances the activity of such compounds, offering guidance for the design of more effective pharmaceutical agents (Fossheim et al., 1982).

将来の方向性

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as DNMTP, is an important task of modern organic chemistry . This suggests a promising future direction for research and development in this field.

特性

IUPAC Name |

2,6-dimethyl-1-[(E)-2-nitroethenyl]piperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c1-8-4-3-5-9(2)10(8)6-7-11(12)13/h6-9H,3-5H2,1-2H3/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPKXPMUQJBACBP-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1C=C[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CCCC(N1/C=C/[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)propanamide](/img/structure/B2527595.png)

![3-(4-methylphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2527598.png)

![N-[(4-methoxyphenyl)methyl]-3-{3-oxo-5-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2527599.png)

![N-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-yl]oxirane-2-carboxamide](/img/structure/B2527601.png)

![N-[Cyano-(2-fluorophenyl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide](/img/structure/B2527602.png)

![7-benzyl-3,9-dimethyl-1-[2-(piperidin-1-yl)ethyl]-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2527604.png)

![3-Fluorosulfonyloxy-5-[(5-methylfuran-2-carbonyl)amino]pyridine](/img/structure/B2527607.png)

![Methyl 2-{[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]sulfonyl}benzenecarboxylate](/img/structure/B2527610.png)